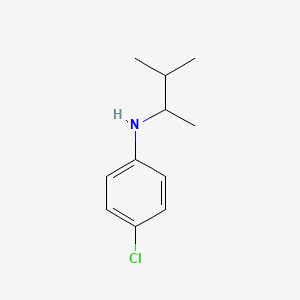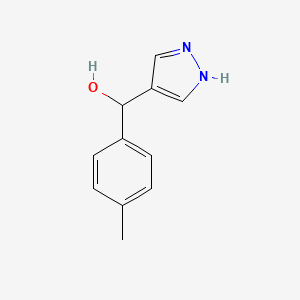
(4-Methylphenyl)(1H-pyrazol-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylphenyl)(1H-pyrazol-4-yl)methanol is an organic compound characterized by the presence of a 4-methylphenyl group and a 1H-pyrazol-4-yl group attached to a methanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylphenyl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 4-methylbenzaldehyde with hydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization to form the pyrazole ring. The final step involves the reduction of the aldehyde group to a methanol group using a reducing agent such as sodium borohydride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring, using hydrogenation catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: (4-Methylphenyl)(1H-pyrazol-4-yl)carboxylic acid.
Reduction: Reduced derivatives of the pyrazole ring.
Substitution: Halogenated derivatives of the 4-methylphenyl ring.
Applications De Recherche Scientifique
Chemistry: (4-Methylphenyl)(1H-pyrazol-4-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the binding affinities of various biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its pyrazole moiety is a common pharmacophore in many therapeutic agents, making it a valuable scaffold for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it a versatile building block for various industrial processes.
Mécanisme D'action
The mechanism by which (4-Methylphenyl)(1H-pyrazol-4-yl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- (4-Methylphenyl)(1H-pyrazol-3-yl)methanol
- (4-Methylphenyl)(1H-pyrazol-5-yl)methanol
- (4-Methylphenyl)(1H-pyrazol-4-yl)ethanol
Comparison: Compared to its analogs, (4-Methylphenyl)(1H-pyrazol-4-yl)methanol exhibits unique reactivity due to the position of the substituents on the pyrazole ring. This positional difference can significantly affect the compound’s chemical behavior and biological activity. For instance, the 4-position on the pyrazole ring may offer distinct steric and electronic properties compared to the 3- or 5-positions, leading to variations in reaction outcomes and target interactions.
Propriétés
Formule moléculaire |
C11H12N2O |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
(4-methylphenyl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C11H12N2O/c1-8-2-4-9(5-3-8)11(14)10-6-12-13-7-10/h2-7,11,14H,1H3,(H,12,13) |
Clé InChI |
JPCWCUVSCHAHMZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C2=CNN=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



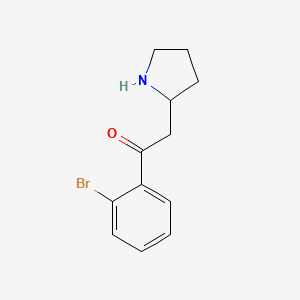

![(13S,17R)-N-[(1E)-{[(4-methylphenyl)methoxy]amino}methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B13071518.png)


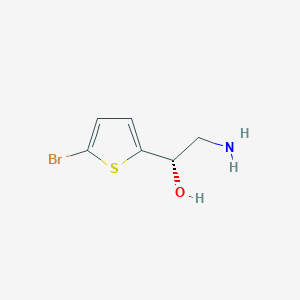
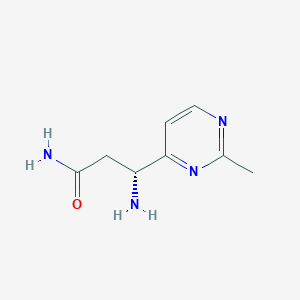
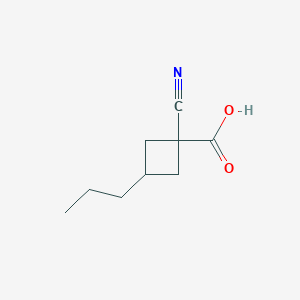
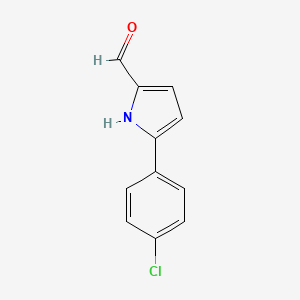
![2-Methoxy-2-[1-(methylsulfanyl)cyclobutyl]ethan-1-amine](/img/structure/B13071538.png)


